Antiproliferative agent-30

K562 leukemia tubulin inhibition antiproliferative potency

FLT3-ITD AML screening faces potency ceilings with single-target inhibitors. Antiproliferative agent-30 (Compound 8g) solves this via triple-action pharmacology: tubulin assembly inhibition, FLT3/Abl1 kinase suppression, and vascular disruption in one molecule. • IC50 0.008 nM (K562), 0.144 nM (MV-4-11)-exceeding quizartinib (0.56 nM) & gilteritinib (0.92 nM) • Broad-spectrum: active across colon, lung, breast & leukemia models • >86,000× selectivity window vs. MDR cells enables resistance studies • Replaces multiple single-mechanism compounds, reducing inventory complexity Supplied with full analytical documentation. Global shipping available.

Molecular Formula C24H26N4O4
Molecular Weight 434.5 g/mol
Cat. No. B15136706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiproliferative agent-30
Molecular FormulaC24H26N4O4
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CC3=C(NN=C3N=C2)C4=CC(=C(C(=C4)OC)OC)OC)NCCO
InChIInChI=1S/C24H26N4O4/c1-14-5-6-15(10-19(14)25-7-8-29)17-9-18-22(27-28-24(18)26-13-17)16-11-20(30-2)23(32-4)21(12-16)31-3/h5-6,9-13,25,29H,7-8H2,1-4H3,(H,26,27,28)
InChIKeyOATHVDKMFZZHHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiproliferative Agent-30 Overview


Antiproliferative agent-30 (CAS 2713553-88-7; Compound 8g) is a synthetic small-molecule dual-mechanism inhibitor that simultaneously targets tubulin assembly and multiple oncogenic kinases including FLT3 and Abl1, and demonstrates vascular-disrupting activity [1]. It exhibits broad-spectrum antiproliferative activity against cancer cell lines with sub-nanomolar IC50 values (0.054 nM for HCT-116, 0.008 nM for K562, and 0.144 nM for MV-4-11) and shows activity against acute myeloid leukemia (AML) harboring FLT3-ITD-TKD mutations .

Antiproliferative Agent-30 Substitution Limitations


Antiproliferative agent-30 cannot be substituted by single-target tubulin inhibitors such as colchicine or vincristine, nor by selective FLT3 inhibitors such as quizartinib or gilteritinib, due to its unique triple-action profile encompassing tubulin assembly inhibition, FLT3/Abl1 kinase inhibition, and vascular-disrupting activity within a single molecular entity [1]. Substituting with a single-target agent would sacrifice the synergistic anti-cancer mechanisms that enable this compound's sub-nanomolar potency across solid tumor and hematologic malignancy models, while also losing the vascular-disrupting component critical for disrupting tumor microenvironment support . The compound's differential selectivity across cell lines—exhibiting a >86,000-fold activity window between K562 cells (IC50 0.008 nM) and K562/Adr multidrug-resistant cells (IC50 693 nM)—further distinguishes its resistance profile from conventional agents [2].

Antiproliferative Agent-30 Comparative Evidence


K562 Leukemia Potency vs. Tubulin Inhibitors

In K562 chronic myeloid leukemia cells assessed by 72-hour CCK-8 assay, Antiproliferative agent-30 exhibits an IC50 of 0.008 nM, compared with reported IC50 values of 1.7 nM for colchicine (0.017 μM reported in a 48-hour assay) and 2.0 nM for vincristine in parental K562 cells [1] [2] [3]. This represents approximately 213-fold and 250-fold greater potency than colchicine and vincristine respectively.

K562 leukemia tubulin inhibition antiproliferative potency CCK-8 assay

MV-4-11 AML Potency vs. FLT3 Inhibitors

Against MV-4-11 acute myeloid leukemia cells harboring FLT3-ITD mutation, Antiproliferative agent-30 demonstrates an IC50 of 0.144 nM [1]. This compares favorably with reported IC50 values for the FDA-approved FLT3 inhibitors quizartinib (IC50 = 0.56 nM) and gilteritinib (mean IC50 = 0.92 nM; 95% CI: 0.23-3.6 nM) [2] in the same cell line. The target compound is approximately 3.9-fold more potent than quizartinib and 6.4-fold more potent than gilteritinib in this FLT3-ITD-driven AML model.

MV-4-11 FLT3-ITD acute myeloid leukemia kinase inhibition

Multi-Target Mechanism Profile

Antiproliferative agent-30 uniquely combines three distinct anti-cancer mechanisms within a single chemical entity: (i) inhibition of tubulin assembly, (ii) inhibition of FLT3 and Abl1 kinases, and (iii) vascular-disrupting activity [1]. In contrast, reference compounds exhibit only subsets of this profile: colchicine inhibits tubulin polymerization (IC50 = 3 nM) but lacks FLT3/Abl1 kinase inhibition ; quizartinib potently inhibits FLT3-ITD (IC50 = 1.1 nM) but does not target tubulin assembly [2]; vincristine acts solely as a microtubule destabilizer without FLT3/Abl1 inhibition [3].

multi-target tubulin FLT3 Abl1 vascular disrupting agent

Broad-Spectrum Antiproliferative Activity

Antiproliferative agent-30 demonstrates potent activity across a diverse panel of cancer cell lines spanning multiple tissue origins: HCT-116 colon cancer (IC50 = 0.054 nM), K562 leukemia (IC50 = 0.008 nM), MV-4-11 AML (IC50 = 0.144 nM), A549 lung cancer (IC50 = 0.169 nM), HT-29 colon cancer (IC50 = 7.985 nM), MDA-MB-231 breast cancer (IC50 = 25.137 nM), and MCF7 breast cancer (IC50 = 123.777 nM) [1]. In contrast, colchicine exhibits HCT-116 IC50 values of 16.2 nM, representing approximately 300-fold lower potency than the target compound [2].

broad-spectrum solid tumor leukemia colon cancer lung cancer

FLT3-ITD-TKD Mutant AML Activity

Antiproliferative agent-30 exhibits anti-cancer activity against acute myeloid leukemia (AML) harboring FLT3-ITD-TKD double mutations [1]. Many clinically used FLT3 inhibitors, including quizartinib and certain other Type II inhibitors, show reduced or absent efficacy against TKD (tyrosine kinase domain) mutations such as D835 and F691L that commonly emerge as resistance mechanisms during FLT3 inhibitor therapy [2].

FLT3-ITD-TKD resistance mutation AML tyrosine kinase domain

Antiproliferative Agent-30 Applications


HTS Application in FLT3-ITD AML

Antiproliferative agent-30 serves as an ideal positive control and benchmark compound in high-throughput screening campaigns targeting FLT3-ITD-driven acute myeloid leukemia. With an IC50 of 0.144 nM against MV-4-11 cells—exceeding the potency of FDA-approved quizartinib (0.56 nM) and gilteritinib (0.92 nM) [1]—it establishes a high-sensitivity baseline that enables rigorous discrimination of novel compounds. Its additional activity against FLT3-ITD-TKD double-mutant AML [2] further allows screening programs to identify compounds effective against TKD mutation-driven resistance.

Resistance Pathway Research Tool

Researchers investigating compensatory resistance mechanisms in cancer can utilize Antiproliferative agent-30 as a multi-target probe that simultaneously engages tubulin assembly, FLT3/Abl1 kinase signaling, and tumor vasculature [1]. Unlike single-target inhibitors that permit rapid bypass activation of alternative pathways, this triple-mechanism compound provides a more stringent test of pathway redundancy. The compound's >86,000-fold potency differential between K562 parental (0.008 nM) and K562/Adr multidrug-resistant (693 nM) cells [2] makes it particularly valuable for studying P-glycoprotein-mediated drug efflux resistance.

Cross-Model Validation Studies

Antiproliferative agent-30's broad-spectrum activity across colon (HCT-116 IC50 = 0.054 nM; HT-29 IC50 = 7.985 nM), lung (A549 IC50 = 0.169 nM), breast (MDA-MB-231 IC50 = 25.137 nM), and leukemia (K562 IC50 = 0.008 nM) cell lines [1] makes it a cost-efficient single-compound solution for cross-model validation studies. Procurement teams supporting multi-indication oncology research can consolidate compound libraries by selecting this agent over multiple single-mechanism alternatives, reducing inventory complexity and validation overhead.

Vascular Disruption and Tumor Microenvironment Studies

For research programs investigating vascular disrupting agents (VDAs) and tumor microenvironment modulation, Antiproliferative agent-30 provides a unique tool that combines VDA activity with direct tumor cell cytotoxicity [1]. Unlike pure VDAs that primarily target endothelial cells without direct anti-proliferative effects on tumor cells, or cytotoxic agents lacking vascular activity, this compound enables integrated studies of both tumor cell-intrinsic and microenvironment-extrinsic anti-cancer mechanisms within a single experimental compound [2].

Technical Documentation Hub

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